molecular formula C10H10N2O B2546866 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one CAS No. 4024-28-6

5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one

Cat. No. B2546866
Key on ui cas rn: 4024-28-6
M. Wt: 174.203
InChI Key: JAUCRHRLZUYTIB-UHFFFAOYSA-N
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Patent
US05589476

Procedure details

13 g (0.216 mol) of urea are added to 32 g (0.216 mol) of 1,2,3,4-tetrahydroquinolin-8-amine and the mixture is heated for 3 hours at 180° C. Boiling water is added, the reaction mixture is allowed to cool, ether is added and the mixture is stirred for 2 hours. The reaction mixture is then filtered, the precipitate is sucked dry, washed successively with water and ether and dried under vacuum. There are obtained 19 g of product which is recrystallized from isopropanol. The residue is purified by chromatography on a column of silica gel, the eluent being a dichloromethane/methanol (95/5) mixture. There are obtained 7 g of product which is used as is in the following stage.
Name
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].N1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][C:13]=2N)[CH2:8][CH2:7][CH2:6]1.O>CCOCC>[NH:1]1[C:13]2=[C:14]3[C:9](=[CH:10][CH:11]=[CH:12]2)[CH2:8][CH2:7][CH2:6][N:4]3[C:2]1=[O:3]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
32 g
Type
reactant
Smiles
N1CCCC2=CC=CC(=C12)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtered
CUSTOM
Type
CUSTOM
Details
the precipitate is sucked dry
WASH
Type
WASH
Details
washed successively with water and ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C(N2CCCC3=CC=CC1=C23)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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